Ethyl 3-nitro-2-phenylacrylate

Description

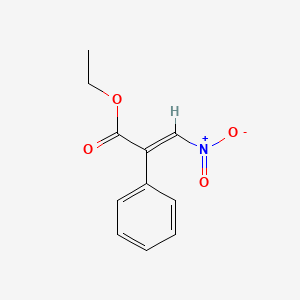

Ethyl 3-nitro-2-phenylacrylate (CAS: 1070238-04-8) is a nitro-substituted acrylate ester with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol. Structurally, it features a nitro group (-NO₂) at the β-position of the acrylate backbone and a phenyl group at the α-position, esterified with an ethyl group. This compound is synthesized via microwave-assisted Knoevenagel condensation, achieving a high yield of 95% under optimized conditions . Its stereochemistry is significant; the (Z)-isomer (ethyl (Z)-2-phenyl-3-nitroacrylate) is noted as a related derivative, though the (S)-enantiomer (S-ethyl 3-nitro-2-phenylpropanoate) is also referenced in synthetic studies .

The nitro group confers strong electron-withdrawing properties, enhancing reactivity in conjugate addition and cyclization reactions.

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

ethyl (E)-3-nitro-2-phenylprop-2-enoate |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)10(8-12(14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |

InChI Key |

RNIIKTDROOVNRM-CSKARUKUSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/[N+](=O)[O-])/C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(=C[N+](=O)[O-])C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitro-2-phenylacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with nitrobenzene under basic conditions. The reaction typically requires a base such as sodium hydroxide (NaOH) and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial processes often prioritize scalability and cost-effectiveness, making them distinct from laboratory-scale syntheses.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-nitro-2-phenylacrylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are common methods.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-nitro-2-phenylacrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-nitro-2-phenylacrylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the acrylate moiety can undergo polymerization, leading to the formation of cross-linked networks in materials science applications .

Comparison with Similar Compounds

Ethyl (E)-2-(2-Nitrophenyl)-3-Phenylacrylate (CAS: Not explicitly provided)

- Structure : The nitro group is attached to the ortho-position of the phenyl ring at the α-carbon, unlike the β-nitro substitution in Ethyl 3-nitro-2-phenylacrylate.

- Synthesis : Prepared via condensation of ethyl 2-(2-nitrophenyl)acetate with benzaldehyde using cesium carbonate, yielding 30% .

- Reactivity : The ortho-nitro group may sterically hinder reactions compared to the β-nitro configuration, influencing regioselectivity in further functionalization.

Cyano-Substituted Acrylates

Ethyl 2-Cyano-3-Phenylacrylate (CAS: 2169-69-9)

- Structure: Replaces the nitro group with a cyano (-CN) substituent.

- Applications : Exhibits antineoplastic activity against breast cancer cell lines (HER2, EGFR) in silico studies, outperforming reference drugs like Tyrphostin .

- Thermodynamic Stability : Demonstrated favorable HOMO-LUMO gaps and ΔG values, suggesting suitability as a drug candidate .

Ethyl 2-Cyano-3-[3-(Trifluoromethyl)Phenyl]Acrylate (CAS: 1146186-67-5)

- Structure : Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring, enhancing lipophilicity and metabolic stability.

Simple Acrylate Esters

Ethyl Cinnamate (CAS: 103-36-6)

- Structure: Lacks functional groups (nitro/cyano), comprising only a phenyl group and ethyl ester.

- Properties: Lower polarity and reactivity compared to nitro/cyano derivatives. Used widely in fragrances and flavorings due to its benign aromatic profile .

Methyl Ester Analogs

Methyl 2-Cyano-3-Phenylacrylate (CAS: 3695-84-9)

- Structure: Methyl ester variant of Ethyl 2-cyano-3-phenylacrylate.

- Impact of Ester Group : Reduced steric bulk compared to ethyl esters may enhance substrate accessibility in enzymatic or catalytic reactions .

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Efficiency : this compound achieves higher yields (95%) compared to ortho-nitro analogs (30%), highlighting the advantage of β-substitution in condensation reactions .

- Electronic Effects: -CF₃ and -CN groups enhance electrophilicity more than -NO₂, impacting reactivity in Michael additions or polymerizations .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 3-nitro-2-phenylacrylate with high yield and purity?

Methodological Answer: this compound derivatives are commonly synthesized via microwave-assisted Knoevenagel condensation , which enhances reaction efficiency and reduces side products compared to conventional heating. For example, microwave irradiation (e.g., 80–100°C, 15–30 minutes) facilitates rapid cyclization between ethyl cyanoacetate and nitro-substituted benzaldehydes . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization via FT-IR (to confirm nitrile and ester groups) and ¹H NMR (to verify regioselectivity and substituent positions) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy: Use FT-IR to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) and ¹H/¹³C NMR to confirm stereochemistry and substituent positions .

- Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential maps. These parameters correlate with reactivity and stability .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

- Hemolytic Activity: Test cytotoxicity using human erythrocytes at varying concentrations (e.g., 100–400 μg/mL). Measure hemolysis via spectrophotometric quantification of released hemoglobin (e.g., absorbance at 540 nm). Compounds like this compound derivatives may exhibit minimal hemolysis (<10%) at therapeutic doses .

- AMES Test: Use in silico tools (e.g., admetSAR©) to predict mutagenicity and carcinogenicity. Experimental validation via bacterial reverse mutation assays can resolve discrepancies .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity and electronic behavior of this compound?

Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation from experimental data) .

- HOMO-LUMO Analysis: Calculate the energy gap to predict charge-transfer behavior. For example, a narrow HOMO-LUMO gap (~4.5 eV) suggests high electrophilicity, correlating with anticancer activity in docking studies .

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate polarity-dependent conformational changes, such as intramolecular hydrogen bonding .

Q. What strategies resolve discrepancies between computational toxicity predictions and experimental in vitro results?

Methodological Answer:

- Cross-Validation: Compare in silico ADMET predictions (e.g., admetSAR©) with experimental cytotoxicity data. For instance, if a compound is predicted "non-hemolytic" but shows lysis at 300 μg/mL, re-evaluate force field parameters or solvent interactions .

- Experimental Refinement: Use molecular dynamics (MD) simulations (OPLS-AA force field, 20 ns trajectory) to analyze ligand-protein binding stability. Poor docking scores despite favorable in silico predictions may indicate overlooked solvation effects .

Q. How do molecular dynamics simulations inform the solvent interactions and stability of this compound?

Methodological Answer:

- Hydrogen Bonding Analysis: Simulate interactions in polar solvents (e.g., ethyl lactate) using radial distribution functions (RDFs). For example, strong O–H∙∙∙O=C hydrogen bonds (peak at ~1.8 Å) enhance solubility but may reduce bioavailability .

- Thermodynamic Stability: Calculate Gibbs free energy (ΔG) and entropy (ΔS) from MD trajectories. Compounds with ΔG < −5 kcal/mol and low conformational entropy (<50 kcal/mol·K) exhibit enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.